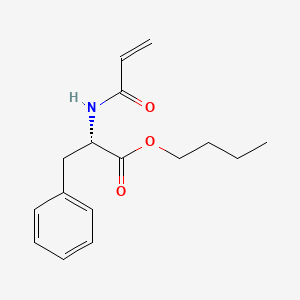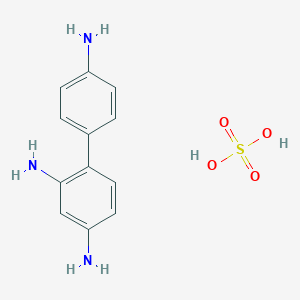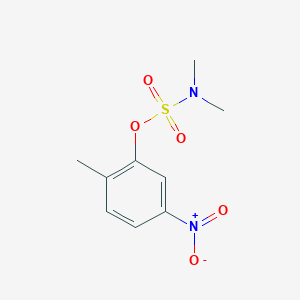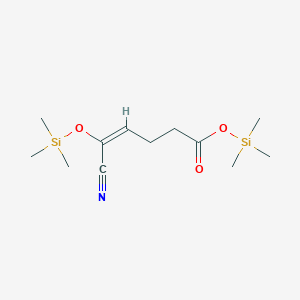
butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a complex organic compound that plays a significant role in various scientific and industrial fields. Its structure comprises a butyl ester linked to a chiral center, with a phenyl group and a prop-2-enoylamino side chain. This unique configuration imparts distinct chemical properties and reactivity, making it a compound of interest in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: : Reacting (2S)-3-phenyl-2-(prop-2-enoylamino)propanoic acid with butanol in the presence of an acid catalyst to form the ester bond.
Enoylation: : Introducing the prop-2-enoyl group through a suitable acylation reaction.
Purification: : Utilizing chromatography techniques to isolate and purify the desired ester.
Industrial production methods often employ optimized reaction conditions, such as higher temperatures or the use of continuous flow reactors, to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the compound's functional groups, impacting its reactivity and applications.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or enoyl groups.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, nucleophiles like hydroxide or amines.
Major Products
The major products depend on the specific reactions but often include modified esters, amides, or carboxylic acids.
Aplicaciones Científicas De Investigación
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Employed in the production of fine chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action typically involves interaction with specific molecular targets. For example, it may act as an inhibitor or activator of enzymes, binding to active sites or allosteric sites. The pathways involved can include signal transduction or metabolic pathways, depending on the application context.
Comparación Con Compuestos Similares
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate stands out among similar compounds due to its unique combination of structural features and reactivity. Similar compounds include:
Ethyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : Lacks the butyl ester, which can alter its solubility and reactivity.
Butyl (2S)-3-phenyl-2-(acrylamido)propanoate: : Has a different amide side chain, impacting its chemical behavior and applications.
Methyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : The smaller ester group influences its physical properties and reactivity.
Each of these compounds, while similar in structure, presents unique attributes that can be advantageous depending on the specific application or desired outcome.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique structural features enable a range of chemical reactions and interactions, making it a significant subject of study in various fields.
Propiedades
IUPAC Name |
butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-11-20-16(19)14(17-15(18)4-2)12-13-9-7-6-8-10-13/h4,6-10,14H,2-3,5,11-12H2,1H3,(H,17,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWIFDUYUDCSAZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)

![4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
![6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione](/img/structure/B8046394.png)
![4-Methoxy-3-methyl-7-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8046398.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)

